2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole
Overview
Description
2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary target of the compound 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole is the poly(ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells, thus maintaining genomic stability.
Mode of Action
This compound interacts with the PARP enzyme by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from repairing DNA damage. As a result, cells with damaged DNA are unable to repair themselves, leading to cell death. This is particularly effective in cancer cells, which often have defects in DNA repair pathways.
Biochemical Pathways
The action of this compound affects the DNA repair pathway, specifically the base excision repair (BER) pathway By inhibiting PARP, the compound prevents the repair of single-strand breaks (SSBs)
Result of Action
The result of the action of this compound is the induction of cell death in cells with damaged DNA. By inhibiting PARP and preventing the repair of DNA damage, the compound induces a state of genomic instability in the cell. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Biochemical Analysis
Biochemical Properties
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer therapy where the goal is to target rapidly dividing cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can lead to the activation of cell death pathways in cancer cells, thereby reducing tumor growth . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition can lead to the activation of downstream signaling pathways that promote cell death. Furthermore, this compound may also interact with other proteins involved in DNA repair and cell cycle regulation, enhancing its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of PARP activity . Prolonged exposure to this compound may lead to adaptive responses in cells, such as the upregulation of alternative DNA repair pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as bone marrow suppression and gastrointestinal disturbances. These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, this compound may be transported into cells via organic cation transporters, which facilitate its uptake and distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with PARP and other DNA repair proteins. This localization enhances its ability to modulate DNA repair processes and promote cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable pyrrolidine derivative. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core but differ in the fused ring structure.
Pyrrolo[1,2-a]imidazoles: These compounds have a similar pyrrolidine-imidazole fusion but may vary in the degree of saturation or substitution patterns.
Uniqueness
2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole is unique due to its specific fusion of a benzimidazole core with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGVINTJUCLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756413-36-2 | |
Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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